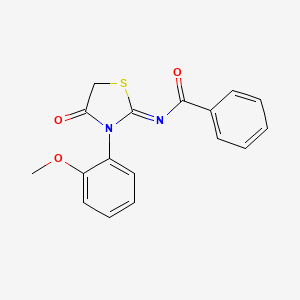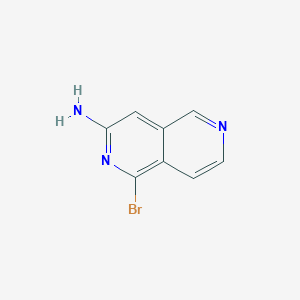
Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), a pyridine ring, a carboxamide group (-CONH2), and a benzoate ester group (C6H5COO-). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, nitration is a common method for introducing a nitro group into a molecule . The benzyl group could be introduced through a Friedel-Crafts alkylation . The pyridine ring could be formed through a multi-step process involving condensation and cyclization reactions . The carboxamide and benzoate ester groups could be introduced through nucleophilic acyl substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The nitro group is a strong electron-withdrawing group, which would have a significant effect on the electronic structure of the molecule . The benzyl group and the benzoate ester group are both phenyl-containing groups, which means they would contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, potentially forming an amine . The benzyl group could undergo oxidation reactions . The pyridine ring could participate in electrophilic aromatic substitution reactions . The carboxamide group could undergo hydrolysis, forming a carboxylic acid and an amine . The benzoate ester group could also undergo hydrolysis, forming a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make this compound soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .科学的研究の応用
Biochemical Processes
Enzyme Catalysis and Mechanism Studies
The study of benzoate-4-hydroxylase from soil pseudomonads, an enzyme that catalyzes the oxidation of benzoate to p-hydroxybenzoate, provides insights into enzymatic reaction mechanisms involving similar chemical structures. This enzyme requires tetrahydropteridine, molecular oxygen, and specific metal ions for activity, highlighting the complex interplay of cofactors and substrates in biochemical pathways (Reddy & Vaidyanathan, 1976).
Drug Development
Bioreductive Prodrug Triggers
Research on 4-nitrobenzyl carbamates has explored their use as triggers for bioreductive prodrugs, with specific attention to their reductive fragmentation for releasing toxic amine-based drugs in hypoxic tumor environments. This approach leverages the unique property of nitrobenzyl derivatives to act as hypoxia-sensitive prodrug triggers, potentially improving the selectivity and efficacy of cancer therapeutics (Hay et al., 1999).
Synthetic Chemistry
Photodegradable Polymers
The development of photodegradable polymers containing o-nitrobenzyl groups, such as those discussed in the synthesis and photolysis studies of specific polyamides, opens avenues for creating materials with applications in microelectronics and environmentally responsive technologies. These materials exhibit controlled degradation upon exposure to light, enabling precise manipulation of their physical properties for various technological applications (Mathew et al., 1993).
Aminodideoxy Sugar Synthesis
The novel synthetic pathways for aminodideoxy sugars, which involve nitrobenzyl-protected intermediates, highlight the utility of nitrobenzyl groups in the synthesis of complex organic molecules. These methods enable the production of valuable sugar analogs for medicinal chemistry and biological studies (Baer & Neilson, 1965).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can be explosive under certain conditions . Additionally, many organic compounds pose risks related to flammability, toxicity, and environmental impact .
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
特性
IUPAC Name |
methyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-30-21(27)15-5-8-17(9-6-15)22-20(26)16-7-10-19(25)23(13-16)12-14-3-2-4-18(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXZOGLLNRXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2815132.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2815135.png)

![N-[3-(hydroxymethyl)phenyl]benzamide](/img/structure/B2815137.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)
![tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate](/img/structure/B2815142.png)
![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)
![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)